N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide
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Overview
Description
N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide typically involves the reaction of 3-chlorobenzaldehyde with 3-fluorobenzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting intermediate is then subjected to further reactions to form the final propenamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-3-phenyl-2-propenamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(3-Fluorophenyl)-3-phenyl-2-propenamide:
Uniqueness
N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
853351-77-6 |
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Molecular Formula |
C15H11ClFNO |
Molecular Weight |
275.70 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11ClFNO/c16-12-4-2-6-14(10-12)18-15(19)8-7-11-3-1-5-13(17)9-11/h1-10H,(H,18,19)/b8-7+ |
InChI Key |
ZCVSFTCJXTVJRS-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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